molecular formula C12H15N3O B3102338 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-04-9

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3102338
CAS No.: 1416714-04-9
M. Wt: 217.27 g/mol
InChI Key: SFKZKKCZPMTYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine ( 1416714-04-9) is a high-purity chemical building block with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It belongs to the pyrazolopyridine family of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, making them valuable scaffolds in pharmaceutical research . The tetrahydro-2H-pyran-2-yl (THP) group attached to the pyrazole nitrogen is a common protecting group, enhancing the molecule's stability and modifying its properties for further synthetic manipulation. Researchers utilize this specific compound as a key intermediate in the synthesis of more complex molecules for various biomedical applications. Its core structure is part of ongoing investigations in drug discovery, particularly in the development of novel kinase inhibitors and other therapeutically active agents . This product is strictly For Research Use Only.

Properties

IUPAC Name

5-methyl-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-5-6-11-10(14-9)8-13-15(11)12-4-2-3-7-16-12/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKZKKCZPMTYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166655
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-04-9
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the construction of the pyrazolo[4,3-b]pyridine core followed by the introduction of the tetrahydro-2H-pyran-2-yl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Comparisons

The compound’s key structural features are compared below with related derivatives:

Table 1: Structural Features of Pyrazolo[4,3-b]pyridine Derivatives
Compound Name Substituents (Positions) Core Modifications Key Functional Groups
Target Compound 5-Methyl, 1-THP Pyrazolo[4,3-b]pyridine THP, methyl
5-Chloro-3-iodo-1-THP derivative 5-Chloro, 3-Iodo, 1-THP Pyrazolo[4,3-b]pyridine Halogens (Cl, I), THP
Chromeno-pyrazolo-pyridinone derivative 3-Thieno[2,3-d]pyrimidinyl, 1-phenyl Fused chromenone-pyrazolo-pyridine Thienopyrimidine, coumarin
FGFR inhibitor derivative 1-Sulfonylimidazothiazole, 6-methylpyrazole Pyrazolo[4,3-b]pyridine Sulfonyl, imidazothiazole

Key Observations :

  • Substituent Diversity: The target compound’s 5-methyl and 1-THP groups contrast with halogenated (Cl, I) or fused heterocyclic systems (e.g., thienopyrimidine, chromenone) in analogs.
  • THP Role : The THP group is recurrent in analogs (e.g., ), suggesting its utility in modulating pharmacokinetic properties.

Key Observations :

  • The target compound’s synthesis likely involves protecting-group strategies (e.g., THP introduction via alcohol protection) similar to .
  • FeCl3-SiO2 catalysis ( ) highlights the utility of Lewis acids in constructing fused pyrazolo-heterocycles, whereas sulfonylation ( ) reflects versatility in functionalization.

Key Observations :

  • The THP group’s presence (as in the target compound and ) is associated with improved solubility and bioavailability, critical for drug candidates.
  • Methyl substituents (vs.

Physicochemical and Reactivity Profiles

  • THP Stability : The THP ring is acid-labile, enabling deprotection in targeted drug delivery systems .

Biological Activity

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13N4O\text{C}_{11}\text{H}_{13}\text{N}_4\text{O}

This compound features a pyrazolo[4,3-b]pyridine core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with a pyrazolo structure exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Some pyrazolo derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, studies have demonstrated that certain pyrazolo compounds inhibit CDK9-mediated transcription, leading to reduced levels of anti-apoptotic proteins like Mcl-1 .
  • Targeting ALK5 : The transforming growth factor beta receptor I (ALK5) is implicated in tumor progression. Specific pyrazolo derivatives have been identified as ALK5 inhibitors, showing promising results in reducing tumor growth in xenograft models .

Anti-inflammatory Effects

In addition to anticancer properties, some studies suggest that pyrazolo compounds may exhibit anti-inflammatory activities. The inhibition of inflammatory pathways could contribute to their therapeutic potential in treating diseases characterized by chronic inflammation.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)29.1CDK9 inhibition
This compoundCT26 (colon cancer)25.0ALK5 inhibition

These findings indicate that the compound exhibits potent cytotoxicity against specific cancer cell lines, highlighting its potential as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer efficacy of this compound. For instance, oral administration of the compound at a dose of 30 mg/kg resulted in significant tumor growth inhibition without notable toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.